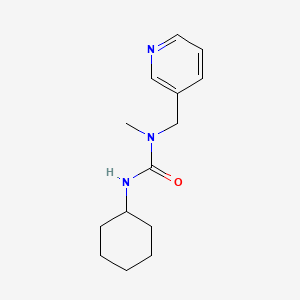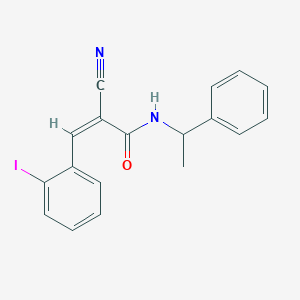![molecular formula C16H18N2O3S B7564783 N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACIs). MS-275 has been extensively studied in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes, which can promote cancer progression. By inhibiting HDAC activity, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce histone hyperacetylation, leading to chromatin relaxation and transcriptional activation of tumor suppressor genes. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can also affect non-histone proteins such as transcription factors, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce cell cycle arrest at the G1 and G2/M phases, leading to a decrease in cell proliferation. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. In addition, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce differentiation in cancer cells, leading to a decrease in the stemness and tumorigenicity of cancer cells. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has several advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, making it a valuable tool for studying the role of HDACs in cancer and other diseases. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to have low toxicity in preclinical studies, making it a promising candidate for clinical trials. However, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has some limitations for lab experiments. It has poor water solubility, which can affect its bioavailability and pharmacokinetics. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can also have off-target effects on non-HDAC proteins, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide. One area of interest is the combination therapy of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide with other anticancer agents such as immunotherapy and targeted therapy. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to have potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammatory diseases. Future studies can focus on the development of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide analogs with improved pharmacokinetics and bioavailability. In addition, the role of HDACs in cancer and other diseases is still not fully understood, and further studies can focus on elucidating the molecular mechanisms of HDAC inhibition by N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide.
Synthesemethoden
The synthesis of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-amino-5-dimethylaminobenzamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide. This synthetic route has been optimized to produce high yields of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines such as prostate, breast, and lung cancer. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising combination therapy.
Eigenschaften
IUPAC Name |
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-5-4-6-13(9-11)18-22(20,21)14-8-7-12(2)15(10-14)16(19)17-3/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDSGQUHUUPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)


![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)

![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)


![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)